molecular formula C12H24O11 B1215825 Maltitol CAS No. 585-88-6

Maltitol

Cat. No.: B1215825
CAS No.: 585-88-6
M. Wt: 344.31 g/mol
InChI Key: VQHSOMBJVWLPSR-WUJBLJFYSA-N
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Mechanism of Action

Target of Action

Maltitol primarily targets the human digestive system . It is used as a low-calorie sweetener, humectant, thickening agent, and texturizer in various food products such as candies, chocolates, baked goods, ice creams, chewing gums, and pan-coated tablets .

Mode of Action

This compound interacts with its targets by replacing sucrose in food products, providing sweetness without the associated calories and dental risks . It is only partially absorbed in the proximal intestine and enters the lower intestine and colon . During digestion, this compound is split into sorbitol and glucose in the intestines; the glucose gets absorbed, but the sorbitol is only partially absorbed .

Biochemical Pathways

The metabolism of this compound follows a known pathway . Any remaining this compound that hasn’t been broken down is fermented by bacteria in the large intestine . This results in a slower rise in blood sugar and insulin levels than with glucose and sucrose .

Pharmacokinetics

It is known that this compound is only partially absorbed in the intestines, and the unabsorbed portion is metabolized by bacteria in the large intestine .

Result of Action

The molecular and cellular effects of this compound’s action include providing sweetness without contributing to tooth decay or significantly raising blood glucose and insulin levels .

Action Environment

Environmental factors can influence the action of this compound. For instance, the use of this compound and xylitol as bulking agents in food products like chocolate has been investigated, showing that these polyols can provide low-calorie options without undesirable rheological effects .

Biochemical Analysis

Biochemical Properties

Maltitol plays a significant role in biochemical reactions, particularly in the context of its metabolism. It is hydrolyzed by the enzyme maltase-glucoamylase into glucose and sorbitol. The glucose is then utilized in glycolysis, while sorbitol is metabolized by sorbitol dehydrogenase into fructose . This compound interacts with various proteins and enzymes, including maltase-glucoamylase and sorbitol dehydrogenase, facilitating its breakdown and subsequent utilization in metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect insulin secretion and glucose uptake in cells, thereby influencing cellular energy metabolism . Additionally, this compound can modulate the expression of genes involved in carbohydrate metabolism, further impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with specific enzymes and proteins. It binds to maltase-glucoamylase, facilitating its hydrolysis into glucose and sorbitol. The glucose produced enters glycolysis, while sorbitol is converted into fructose by sorbitol dehydrogenase . These interactions highlight the role of this compound in modulating enzyme activity and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but prolonged exposure can lead to its gradual degradation . Long-term studies have shown that this compound can influence cellular metabolism and gene expression over extended periods, highlighting its potential impact on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound is generally well-tolerated and poses little risk to health . At higher doses, it can cause adverse effects such as diarrhea and gastrointestinal discomfort. Studies have also indicated potential complications in fetal development at high doses, emphasizing the importance of dosage regulation .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its breakdown into glucose and sorbitol. The glucose produced enters the glycolytic pathway, while sorbitol is metabolized into fructose by sorbitol dehydrogenase . These metabolic pathways highlight the role of this compound in carbohydrate metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the small intestine and transported to various tissues where it undergoes metabolism . The distribution of this compound within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it undergoes enzymatic hydrolysis and metabolism. This compound does not possess specific targeting signals or post-translational modifications that direct it to specific organelles . Its activity and function are largely dependent on its interactions with enzymes and proteins within the cytoplasm.

Chemical Reactions Analysis

Types of Reactions: Maltitol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHSOMBJVWLPSR-WUJBLJFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044444
Record name 4-O-alpha-D-Glucopyranosyl-D-glucitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder, Solid
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Maltitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water, slightly soluble in ethanol
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Mechanism of Action

... Reports from authoritative bodies and reviews indicates that the decrease in pH in plaque as a consequence of metabolic acid production by saccharolytic bacteria when exposed to fermentable carbohydrates (i.e. sugars and starches) may promote demineralization and prevent remineralization of the hydroxyapatite crystals. Tooth hydroxyapatite crystals are very resistant to dissolution at neutral pH, but their solubility drastically increases as pH drops. Typically, the critical pH for dental enamel is around 5.5. ... Demineralization of tooth tissues can also occur as a result of consumption of dietary acids in foods or beverages, and that frequent consumption can lead to dental erosion. Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose are slowly metabolized by bacteria in the mouth. The rate and amount of acid production from these food constituents is significantly less than that from sucrose. ... Xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose and polydextrose do not promote dental caries because they do not lower plaque pH to the level associated with enamel demineralization. ... A cause and effect relationship has been established between the consumption of sugar-containing foods/drinks at an exposure frequency of four times daily or more and an increased tooth demineralization, and that the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose, instead of sugar in sugar-containing foods/drinks, may maintain tooth mineralization by decreasing tooth demineralization compared with sugar-containing foods, provided that such foods/drinks do not lead to dental erosion., The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.
Record name Maltitol
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

White powder

CAS No.

585-88-6
Record name Maltitol
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URL https://commonchemistry.cas.org/detail?cas_rn=585-88-6
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Record name Maltitol [BAN:NF]
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Record name Maltitol
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Record name D-Glucitol, 4-O-.alpha.-D-glucopyranosyl-
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Record name 4-O-alpha-D-Glucopyranosyl-D-glucitol
Source EPA DSSTox
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Record name 4-O-α-D-glucopyranosyl-D-glucitol
Source European Chemicals Agency (ECHA)
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Record name MALTITOL
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Record name Maltitol
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maltitol
Source Human Metabolome Database (HMDB)
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Melting Point

148 to 151 °C, 146-147 °C, 147 - 153 °C
Record name MALTITOL
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Maltitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7971
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Maltitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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